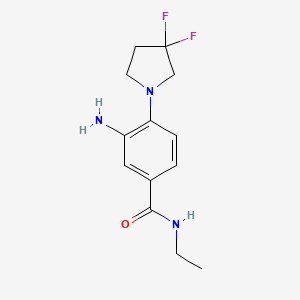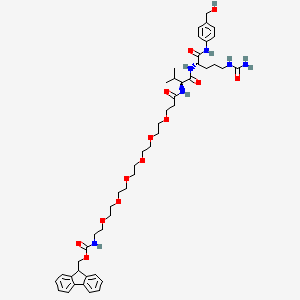
Fmoc-PEG6-Val-Cit-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-PEG6-Val-Cit-PAB-OH is a chemical compound widely used in the field of pharmaceuticals, particularly in the development of targeted drug delivery systems. It is an enzyme-cleavable linker featuring a Boc-protected amine, a hydrophilic polyethylene glycol spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the para-aminobenzyloxycarbonyl (PAB) can be used to attach with reactive groups such as para-nitrophenyl (PNP) for conjugation with drug payloads .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG6-Val-Cit-PAB-OH involves multiple steps, starting with the protection of the amine group using the fluorenylmethyloxycarbonyl (Fmoc) group. The polyethylene glycol (PEG) spacer is then introduced, followed by the coupling of valine (Val) and citrulline (Cit) to form the dipeptide. The final step involves the attachment of the PAB group .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine to reveal a primary amine, which can be used in coupling reactions to form amides.
Cleavage Reactions: The Val-Cit-PAB dipeptide is cleaved by cellular proteases, allowing for the efficient release of drug payloads within the cell.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc protecting group.
Cellular Proteases: Enzymes that cleave the Val-Cit-PAB dipeptide within the cell.
Major Products Formed
The major products formed from these reactions include the deprotected amine and the cleaved drug payload, which can then exert its therapeutic effects within the target cells .
Wissenschaftliche Forschungsanwendungen
Fmoc-PEG6-Val-Cit-PAB-OH is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules and peptides.
Biology: Facilitates the study of enzyme-substrate interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Fmoc-PEG6-Val-Cit-PAB-OH involves the cleavage of the Val-Cit-PAB dipeptide by cellular proteases. This cleavage releases the drug payload, which can then interact with its molecular targets within the cell. The Fmoc group protects the amine during synthesis and is removed under basic conditions to reveal the active amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Val-Cit-PAB-OH: A similar cleavable linker used in ADCs.
Fmoc-PEG4-Val-Cit-PAB-OH: Another variant with a shorter PEG spacer.
Uniqueness
Fmoc-PEG6-Val-Cit-PAB-OH is unique due to its longer PEG spacer, which provides increased hydrophilicity and flexibility. This enhances its solubility and stability in aqueous environments, making it particularly suitable for use in targeted drug delivery systems .
Eigenschaften
Molekularformel |
C48H68N6O13 |
|---|---|
Molekulargewicht |
937.1 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H68N6O13/c1-34(2)44(46(58)53-42(12-7-18-50-47(49)59)45(57)52-36-15-13-35(32-55)14-16-36)54-43(56)17-20-61-22-24-63-26-28-65-30-31-66-29-27-64-25-23-62-21-19-51-48(60)67-33-41-39-10-5-3-8-37(39)38-9-4-6-11-40(38)41/h3-6,8-11,13-16,34,41-42,44,55H,7,12,17-33H2,1-2H3,(H,51,60)(H,52,57)(H,53,58)(H,54,56)(H3,49,50,59)/t42-,44-/m0/s1 |
InChI-Schlüssel |
APYSVMUHEWTRRZ-YMJVKMAGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
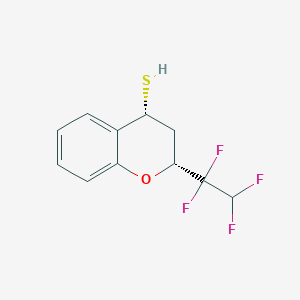
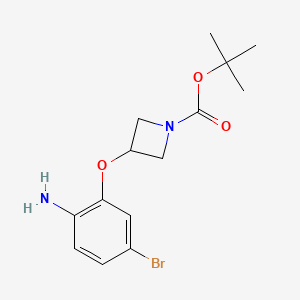
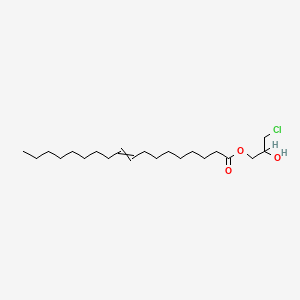
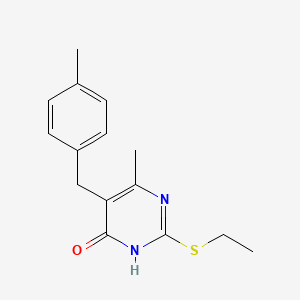
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)


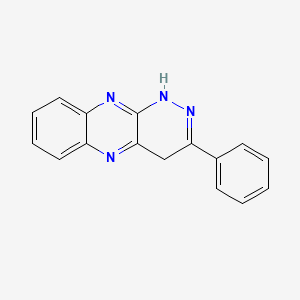
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
